(S)-N-(2-pyridyl)-1-amino-2-propanol
Description
(S)-N-(2-Pyridyl)-1-amino-2-propanol is a chiral amino alcohol derivative characterized by a pyridyl group attached to the nitrogen of the amino functionality in the 1-position of 2-propanol. The pyridyl moiety enhances solubility in polar solvents and may contribute to metal-binding properties, making it relevant in catalysis or medicinal chemistry.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(2S)-1-(pyridin-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C8H12N2O/c1-7(11)6-10-8-4-2-3-5-9-8/h2-5,7,11H,6H2,1H3,(H,9,10)/t7-/m0/s1 |
InChI Key |
VJRVWEKZGGTVCI-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CNC1=CC=CC=N1)O |
Canonical SMILES |
CC(CNC1=CC=CC=N1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key structural analogs include pyridyl-substituted amino alcohols, protected amino alcohols, and heterocyclic derivatives. Their molecular features are summarized below:
Table 1: Structural and Molecular Properties
*Hypothetical value based on structural similarity to Compound A5.
Physicochemical and Functional Differences
- Solubility: Pyridyl-substituted compounds (e.g., this compound) are polar and water-soluble, whereas Boc-protected analogs favor organic solvents .
- Stability: The Boc group in (S)-2-(Boc-amino)-1-propanol prevents oxidation but requires acidic deprotection , whereas thione derivatives (e.g., N-(2-Pyridyl)imidazolidine-2-thione) are stable at room temperature .
- Applications: Pyridyl-amino alcohols: Potential ligands in catalysis or intermediates in drug synthesis. Boc-protected derivatives: Used in peptide synthesis to prevent side reactions . Thione heterocycles: Studied for their electronic properties in materials science .
Table 3: Functional Comparison
Q & A
Q. What are the established synthetic routes for (S)-N-(2-pyridyl)-1-amino-2-propanol, and how do reaction conditions influence stereochemical purity?
The synthesis typically involves:
- Starting material selection : Beta-(2-pyridyl)-alpha-alanine derivatives are common precursors, as described in Reference Example 4 .
- Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups to stabilize reactive amines during alkylation or hydroxylation steps .
- Chiral resolution : Enantiomeric purity is achieved via chiral chromatography or asymmetric catalysis, as demonstrated in analogous syntheses of (2S)-2-amino-3-phenyl-1-propanol .
- Yield optimization : Adjusting solvent polarity (e.g., THF vs. DMF) and temperature (0°C to reflux) impacts reaction efficiency and minimizes racemization .
Q. What analytical techniques are critical for characterizing this compound and resolving ambiguities in structural elucidation?
Key methods include:
- NMR spectroscopy : H and C NMR to confirm pyridyl and propanol moieties. Coupling constants () help assign stereochemistry .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula and detects impurities .
- X-ray crystallography : Definitive stereochemical assignment via single-crystal analysis, as applied to structurally related ammonium bromides .
- Polarimetry : Optical rotation measurements verify enantiomeric excess (e.g., [α] values) .
Q. How does stereochemistry influence the physicochemical properties and reactivity of this compound?
- Hydrogen bonding : The (S)-configuration dictates intramolecular H-bonding between the amino and hydroxyl groups, affecting solubility and crystallization behavior .
- Reactivity in derivatization : Stereoselective acylation or sulfonylation reactions (e.g., with nitrobenzenesulfonyl groups) are sensitive to spatial arrangement, as seen in analogous amide syntheses .
- Chiral chromatography : Baseline separation of enantiomers requires chiral stationary phases (e.g., cellulose-based columns), critical for purity assessment .
Advanced Research Questions
Q. How can this compound serve as a precursor for radiopharmaceuticals targeting neurological receptors?
- Radiolabeling strategies : Incorporate F or C isotopes via nucleophilic substitution or prosthetic group conjugation, as demonstrated in PET tracers like F-FCWAY .
- Receptor binding assays : Competitive binding studies against 5-HT or σ receptors using tritiated ligands to quantify affinity () .
- In vivo imaging : Optimize pharmacokinetics (e.g., blood-brain barrier penetration) through structural analogs with modified lipophilicity .
Q. What methodologies address contradictions in reported synthetic yields or stereochemical outcomes?
- Comparative reaction monitoring : Track intermediates via LC-MS to identify side reactions (e.g., epimerization) under varying conditions .
- Cross-validation with computational models : Density functional theory (DFT) calculations predict energy barriers for stereochemical inversion during synthesis .
- Reproducibility protocols : Standardize inert atmosphere (N/Ar) and moisture control to mitigate variability in sensitive steps (e.g., Grignard additions) .
Q. How can structural modifications of this compound enhance its utility in asymmetric catalysis or enzyme inhibition?
- Derivatization approaches :
- Catalytic applications : Use as a chiral ligand in transition-metal complexes (e.g., Ru or Ir) for enantioselective hydrogenation, referencing analogous propanol-based catalysts .
Q. What advanced analytical techniques resolve challenges in quantifying trace impurities or polymorphic forms?
- LC-MS/MS : Quantify sub-1% impurities (e.g., diastereomers) with MRM (multiple reaction monitoring) modes .
- Dynamic vapor sorption (DVS) : Assess hygroscopicity and polymorph stability under humidity-controlled conditions .
- Solid-state NMR : Differentiate amorphous vs. crystalline forms, critical for formulation studies .
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